2-[(4-Chlorophenyl)thio]ethanamine

Catalog No.
S674206
CAS No.
36155-35-8
M.F
C8H10ClNS
M. Wt
187.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Chlorophenyl)thio]ethanamine

CAS Number

36155-35-8

Product Name

2-[(4-Chlorophenyl)thio]ethanamine

IUPAC Name

2-(4-chlorophenyl)sulfanylethanamine

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

InChI

InChI=1S/C8H10ClNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2

InChI Key

DRRBWTYKNMYIMG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1SCCN)Cl

Canonical SMILES

C1=CC(=CC=C1SCCN)Cl

Anticancer and Antiangiogenic Therapy

Scientific Field: Oncology and Pharmacology Summary of Application: This compound is a precursor in synthesizing thioxothiazolidin-4-one derivatives with potential anticancer and antiangiogenic effects . Methods of Application: The derivatives are synthesized by coupling amines with various moieties to the core compound. These derivatives are then tested in vivo using mouse tumor models. Results: The derivatives have shown to significantly reduce tumor volume and cell number, increase the lifespan of tumor-bearing mice, and suppress tumor-induced endothelial proliferation .

High-Energy Material Development

Scientific Field: Chemistry and Material Science Summary of Application: Derivatives of 2-[(4-Chlorophenyl)thio]ethanamine are explored for their energetic behavior and potential as high-energy materials . Methods of Application: The compound is used to synthesize oxadiazole derivatives, which are known for their favorable oxygen balance and positive heat of formation. Results: These derivatives have been designed and synthesized, showing a range of responses to heat and impact, indicating their potential use in energetic materials .

Development of Radioprotective Agents

Scientific Field: Radiology and Chemical Biology Summary of Application: Thioxopyrimidine derivatives of 2-[(4-Chlorophenyl)thio]ethanamine are investigated for their antioxidant and radioprotective properties . Methods of Application: Synthesis methods include various cyclization processes or domino reactions to create compounds with an exocyclic sulfur atom. Results: The synthesized compounds exhibit diverse biological activities, including radioprotective effects, which are crucial for protecting normal tissues during radiation therapy .

2-[(4-Chlorophenyl)thio]ethanamine is an organic compound characterized by the presence of a thioether linkage between a 4-chlorophenyl group and an ethanamine moiety. Its molecular formula is C8H10ClNSC_8H_{10}ClNS, and it has a molecular weight of approximately 187.69 g/mol. The compound appears as a white to off-white powder and is soluble in organic solvents, which makes it suitable for various chemical applications .

  • Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can be reduced to modify the amine group or remove the chlorine atom, typically using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced with various nucleophiles, allowing for the formation of substituted derivatives .

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acidic conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
  • Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Research indicates that 2-[(4-Chlorophenyl)thio]ethanamine exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features allow it to interact with various biological targets, including enzymes and receptors, potentially modulating their activity. This interaction may lead to significant biochemical effects, making it a candidate for further pharmacological studies .

Synthetic Routes

The synthesis of 2-[(4-Chlorophenyl)thio]ethanamine typically involves the reaction of 4-chlorothiophenol with ethanamine under basic conditions. Common bases used include sodium hydroxide or potassium carbonate to facilitate the formation of the thioether bond. The final product can be purified through recrystallization or distillation methods .

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed to enhance reaction efficiency and yield. Automated systems allow for precise control over reaction conditions, leading to higher purity products. This scalability is crucial for meeting commercial demands.

2-[(4-Chlorophenyl)thio]ethanamine finds applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Biological Studies: Investigated for its potential therapeutic effects due to its structural similarities with other bioactive compounds.
  • Industrial Use: Utilized in developing specialty chemicals and materials, including pharmaceuticals and agrochemicals .

The interaction studies of 2-[(4-Chlorophenyl)thio]ethanamine focus on its binding affinity to specific molecular targets such as neurotransmitter receptors and enzymes. These studies aim to elucidate its mechanism of action, which could provide insights into its potential therapeutic applications. The compound's ability to act as either an agonist or antagonist at these targets is crucial for understanding its biological effects .

Several compounds share structural similarities with 2-[(4-Chlorophenyl)thio]ethanamine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
2-(4-Chlorophenyl)ethylamineContains an ethyl group instead of thioetherHigher solubility in water
2-(4-Chlorophenyl)methylamineFeatures a methyl group instead of thioetherDifferent reactivity due to sterics
2-(4-Chlorophenyl)propylamineHas a propyl group instead of thioetherPotentially different pharmacokinetics
2-(4-Chlorophenyl)thiomethylamineContains a thiomethyl groupMay exhibit distinct biological activities

Uniqueness

The uniqueness of 2-[(4-Chlorophenyl)thio]ethanamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential therapeutic properties not found in other similar compounds. Its thioether linkage enhances its interaction capabilities, making it a valuable candidate for further research in medicinal chemistry .

XLogP3

2.1

Wikipedia

2-[(4-chlorophenyl)thio]ethanamine

Dates

Modify: 2023-08-15

Explore Compound Types